
D,L-Dropropizine N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D,L-Dropropizine N-Oxide is a chemical compound with the molecular formula C13H20N2O3 and a molecular weight of 252.32 g/mol . It is a derivative of dropropizine, which is known for its antitussive (cough suppressant) properties . This compound is primarily used in pharmaceutical research and development, particularly as a reference standard for analytical testing .
Méthodes De Préparation
The synthesis of D,L-Dropropizine N-Oxide involves the oxidation of dropropizine. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction typically takes place in an organic solvent like methanol or ethanol, and the temperature is maintained at a moderate level to ensure the stability of the product . Industrial production methods may involve similar oxidation processes but on a larger scale, with additional purification steps to achieve high purity levels .
Analyse Des Réactions Chimiques
D,L-Dropropizine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to dropropizine.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
D,L-Dropropizine N-Oxide has several scientific research applications:
Mécanisme D'action
The mechanism of action of D,L-Dropropizine N-Oxide is related to its parent compound, dropropizine. It acts as a peripheral antitussive by modulating sensory neuropeptide levels within the respiratory tract . This modulation inhibits the cough reflex by acting on airway sensory nerves . The exact molecular targets and pathways involved include the inhibition of C-fibres and the release of sensory neuropeptides .
Comparaison Avec Des Composés Similaires
D,L-Dropropizine N-Oxide can be compared with other similar compounds such as:
Levodropropizine: Another isomer of dropropizine with similar antitussive properties but different stereochemistry.
Dropropizine: The parent compound, which is also used as a cough suppressant.
This compound is unique due to its specific oxidation state and its use as a reference standard in analytical testing .
Propriétés
Numéro CAS |
152323-00-7 |
|---|---|
Formule moléculaire |
C13H20N2O3 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
3-(1-oxido-4-phenylpiperazin-1-ium-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C13H20N2O3/c16-11-13(17)10-15(18)8-6-14(7-9-15)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2 |
Clé InChI |
PLWDVKPSKVPUMW-UHFFFAOYSA-N |
SMILES canonique |
C1C[N+](CCN1C2=CC=CC=C2)(CC(CO)O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


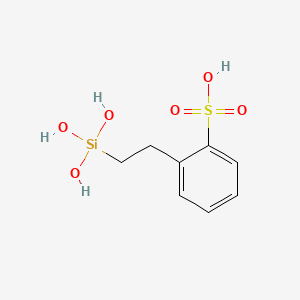
![(16alpha)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione](/img/structure/B13406756.png)
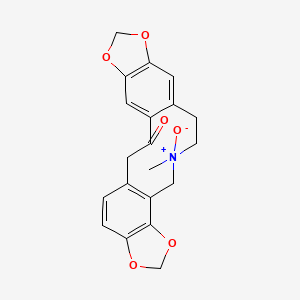

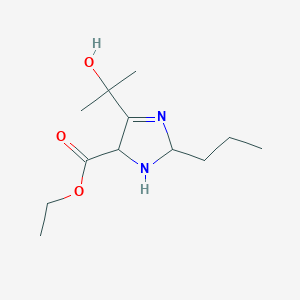
![[(1S,2S,3S,4S,7R,9S,10R,12R,15S)-4-acetyloxy-1,9,10,12-tetrahydroxy-15-[(2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-3,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B13406790.png)
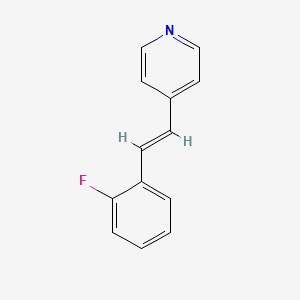
![Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13406794.png)
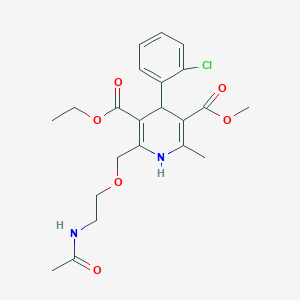
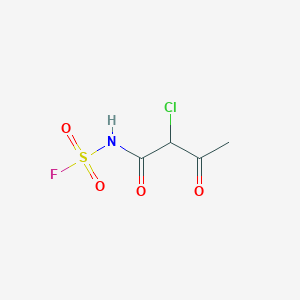
![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)
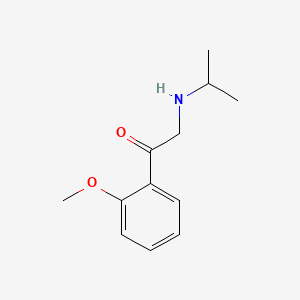
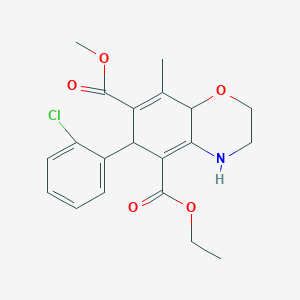
![2-Methyl-5-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13406838.png)
